2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl-
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Overview
Description
2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a benzene ring fused to an azepine ring, with two methyl groups attached at the 4th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- can be achieved through several methods. One common approach involves the lithiation of o-benzylaniline in the presence of a chiral auxiliary, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . Another method includes the conversion of ketoxime to the desired benzazepinone using propylphosphonic anhydride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzazepinones .
Scientific Research Applications
2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 5-Methyl-4,5-dihydro-1H-1-benzazepin-2-one
- 1,2-Diphenyl-4,5-dihydro-1H-1-benzazepin-2-one
Uniqueness
2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 8th positions enhances its stability and reactivity compared to other benzazepinones .
Properties
CAS No. |
61564-04-3 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4,8-dimethyl-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-3-4-10-5-9(2)7-12(14)13-11(10)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
HCAJCBYTNDCZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C1)C=CC(=C2)C |
Origin of Product |
United States |
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